molecular formula C4H5BrN2S B2724227 5-Bromo-3-ethyl-1,2,4-thiadiazole CAS No. 1351345-63-5

5-Bromo-3-ethyl-1,2,4-thiadiazole

Cat. No.: B2724227
CAS No.: 1351345-63-5
M. Wt: 193.06
InChI Key: BCJRSKLUHYJWCD-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-1,2,4-thiadiazole is a chemical compound with the molecular formula C4H5BrN2S . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have been found to exhibit a wide range of chemical reactivities, including reactions with hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and its aryl derivatives, or carbon disulfide .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 193.07 .

Scientific Research Applications

Quantum Theory and Molecular Interactions Analysis

Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including those with bromine substitutions, has provided insights into the nature of noncovalent interactions through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. Such studies highlight the importance of halogen (Br) substitutions in modulating the strength and nature of molecular interactions, relevant for understanding molecular assembly and design in materials science (El-Emam et al., 2020).

Bromination Techniques and Derivative Synthesis

The bromination of methyl-1,2,5-thiadiazoles using N-bromosuccinimide (NBS) in carbon tetrachloride has been explored, leading to bromomethyl-1,2,5-thiadiazoles. This method underlines a key synthetic route for generating brominated thiadiazole derivatives, which are crucial intermediates for further chemical transformations (Mataka et al., 1984).

Fungicidal Activity Studies

Compounds structurally related to 5-bromo-3-ethyl-1,2,4-thiadiazole have been synthesized and tested for fungicidal activity against rice sheath blight, a significant agricultural concern. These studies provide valuable information on the potential agrochemical applications of thiadiazole derivatives (Chen et al., 2000).

Anticancer Agent Development

A series of 1,3,4-thiadiazole derivatives bearing an amide moiety have been synthesized and evaluated for their in vitro antitumor activities. This research demonstrates the therapeutic potential of thiadiazole derivatives, highlighting the versatility of brominated thiadiazoles in medicinal chemistry (Almasirad et al., 2016).

Reaction with Nucleophiles and Synthesis of Novel Compounds

Studies on ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacting with various nucleophiles have provided insights into the synthetic utility of brominated thiadiazole derivatives. These reactions enable the synthesis of a diverse range of compounds, illustrating the chemical versatility of this compound analogs in organic synthesis (Maadadi et al., 2016).

Safety and Hazards

The safety information for 5-Bromo-3-ethyl-1,2,4-thiadiazole indicates that it is classified under GHS07, which represents substances that can cause harm to the eyes or skin, or can be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study of 5-Bromo-3-ethyl-1,2,4-thiadiazole and similar compounds could involve further exploration of their antimicrobial and antitumor properties . The development of new synthetic methods and the investigation of their mechanisms of action could also be areas of future research.

Properties

IUPAC Name

5-bromo-3-ethyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c1-2-3-6-4(5)8-7-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJRSKLUHYJWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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